molecular formula C18H24O10P2 B15203827 4,4'-Bis-(dimethoxyphosphonomethyl)biphenyl

4,4'-Bis-(dimethoxyphosphonomethyl)biphenyl

Cat. No.: B15203827
M. Wt: 462.3 g/mol
InChI Key: YHWRXXIIQWXQSQ-UHFFFAOYSA-N
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Description

4,4’-Bis-(dimethoxyphosphonomethyl)biphenyl is an organic compound with the chemical formula C18H24O10P2. It is known for its applications in various fields, including organic synthesis and material science. This compound is characterized by the presence of two dimethoxyphosphonomethyl groups attached to a biphenyl core, making it a versatile intermediate in chemical reactions .

Preparation Methods

The synthesis of 4,4’-Bis-(dimethoxyphosphonomethyl)biphenyl typically involves the reaction of dimethoxyphosphonomethyl chloride with biphenyl under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques like recrystallization or column chromatography to obtain the pure compound .

Industrial production methods may involve scaling up the laboratory synthesis process, optimizing reaction conditions to improve yield and purity. This includes precise control of temperature, reaction time, and the use of high-purity reagents to ensure consistent product quality .

Chemical Reactions Analysis

4,4’-Bis-(dimethoxyphosphonomethyl)biphenyl undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of phosphonic acid derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of phosphine derivatives.

    Substitution: The dimethoxyphosphonomethyl groups can be substituted with other functional groups using nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphonic acids, while reduction produces phosphines .

Scientific Research Applications

4,4’-Bis-(dimethoxyphosphonomethyl)biphenyl has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4’-Bis-(dimethoxyphosphonomethyl)biphenyl involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. In biochemical assays, it may act as an inhibitor or activator of certain enzymes, modulating their activity through binding interactions. The pathways involved can vary widely, from metabolic pathways in biological systems to catalytic cycles in chemical reactions .

Comparison with Similar Compounds

4,4’-Bis-(dimethoxyphosphonomethyl)biphenyl can be compared with other similar compounds, such as:

The uniqueness of 4,4’-Bis-(dimethoxyphosphonomethyl)biphenyl lies in its specific functional groups, which provide distinct reactivity and versatility in various applications.

Properties

Molecular Formula

C18H24O10P2

Molecular Weight

462.3 g/mol

IUPAC Name

1-[bis(methylperoxy)phosphorylmethyl]-4-[4-[bis(methylperoxy)phosphorylmethyl]phenyl]benzene

InChI

InChI=1S/C18H24O10P2/c1-21-25-29(19,26-22-2)13-15-5-9-17(10-6-15)18-11-7-16(8-12-18)14-30(20,27-23-3)28-24-4/h5-12H,13-14H2,1-4H3

InChI Key

YHWRXXIIQWXQSQ-UHFFFAOYSA-N

Canonical SMILES

COOP(=O)(CC1=CC=C(C=C1)C2=CC=C(C=C2)CP(=O)(OOC)OOC)OOC

Origin of Product

United States

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